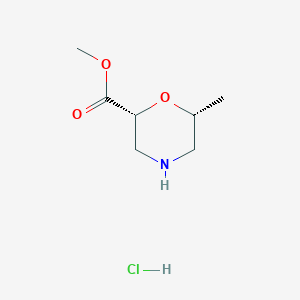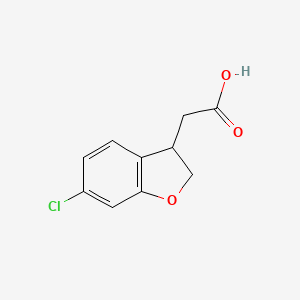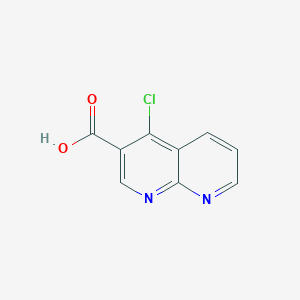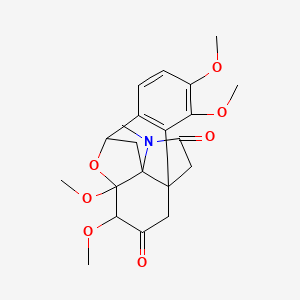
methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de (2R,6R)-6-metilmorfolina-2-carboxilato de metilo es un compuesto químico que pertenece a la clase de los derivados de morfolina. Se caracteriza por la presencia de un anillo de morfolina, que es un anillo de seis miembros que contiene un átomo de nitrógeno y un átomo de oxígeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de (2R,6R)-6-metilmorfolina-2-carboxilato de metilo generalmente involucra la reacción de materiales de partida apropiados bajo condiciones controladas. Un método común implica la reacción del ácido (2R,6R)-6-metilmorfolina-2-carboxílico con metanol en presencia de un catalizador adecuado para formar el éster metílico. Este éster se trata luego con ácido clorhídrico para obtener la sal de clorhidrato.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para mayores rendimientos y pureza. El proceso puede incluir pasos como la purificación mediante cristalización o recristalización para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de (2R,6R)-6-metilmorfolina-2-carboxilato de metilo puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Generalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo del producto de sustitución deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El clorhidrato de (2R,6R)-6-metilmorfolina-2-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición enzimática o la unión a receptores.
Industria: El compuesto se puede utilizar en la producción de diversos productos químicos, incluidos agroquímicos y polímeros.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de (2R,6R)-6-metilmorfolina-2-carboxilato de metilo involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como inhibidor o activador de ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Las vías exactas involucradas dependen de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
(2R,6R)-Hidroxinorketamina: Un compuesto relacionado con características estructurales similares pero propiedades farmacológicas diferentes.
Clorhidrato de N-etilnorketamina: Otro análogo con actividades químicas y biológicas distintas.
Unicidad
El clorhidrato de (2R,6R)-6-metilmorfolina-2-carboxilato de metilo es único debido a su configuración estructural específica y la presencia de los grupos éster metílico y clorhidrato.
Propiedades
Fórmula molecular |
C7H14ClNO3 |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
methyl (2R,6R)-6-methylmorpholine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Clave InChI |
MMUZHRYXGJOWPH-KGZKBUQUSA-N |
SMILES isomérico |
C[C@@H]1CNC[C@@H](O1)C(=O)OC.Cl |
SMILES canónico |
CC1CNCC(O1)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)
![Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)



![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)
![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)



![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/structure/B12291019.png)
